

# The Structural Landscape of Substituted Benzaldehydes: A Comparative Crystallographic Analysis

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## Compound of Interest

Compound Name: 4-Bromo-2-(diethylamino)benzaldehyde  
CAS No.: 1099629-82-9  
Cat. No.: B581276

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The definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state is single-crystal X-ray crystallography. While the crystal structure of **4-Bromo-2-(diethylamino)benzaldehyde** is yet to be reported, we can infer its likely characteristics by examining the structures of its close relatives. The following table presents key crystallographic parameters for relevant analogues, providing a foundation for our comparative analysis.

Parameter	4-(Dimethylamino)benzaldehyde[1]	4-Bromobenzaldehyde[2]	4-Bromo-N-(2-hydroxyphenyl)benzamide[3]
Chemical Formula	C <sub>9</sub> H <sub>11</sub> NO	C <sub>7</sub> H <sub>5</sub> BrO	C <sub>13</sub> H <sub>10</sub> BrNO <sub>2</sub>
Molecular Weight	149.19 g/mol	185.03 g/mol	292.13 g/mol
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	10.356 (6)	27.3992 (18)	23.4258 (10)
b (Å)	7.686 (4)	3.9369 (2)	5.6473 (1)
c (Å)	20.8434 (13)	12.8006 (8)	9.2464 (3)
β (°)	96.808 (13)	103.504 (2)	93.008 (1)
Volume (Å <sup>3</sup> )	1647.4 (12)	1342.60 (14)	1221.54 (7)
Z	8	8	4
Temperature (K)	123	200	295
Key Interactions	C—H...π interactions, π-π stacking, C—H...O hydrogen bonds	Halogen bonding and C-H...O interactions are anticipated.	O—H...O and N—H...O hydrogen bonds forming chains.

### Expert Insights:

The crystal structure of 4-(Dimethylamino)benzaldehyde is a particularly valuable comparator. [1] It reveals that the aldehyde and dimethylamino groups are nearly coplanar with the benzene ring, a feature that maximizes π-conjugation.[1] The crystal packing is stabilized by a combination of C—H...π interactions, π-π stacking, and C—H...O hydrogen bonds.[1] For **4-Bromo-2-(diethylamino)benzaldehyde**, we can anticipate a similar degree of planarity. However, the presence of the bulky bromine atom and the larger diethylamino group will likely introduce some steric hindrance, potentially leading to a slight twisting of these functional groups out of the plane of the benzene ring.

The bromine atom at the 4-position is expected to introduce halogen bonding as a significant intermolecular interaction, influencing the crystal packing. The diethylamino group at the 2-position, being a strong electron-donating group, will influence the electronic properties of the molecule and may participate in weak hydrogen bonding interactions.

## Experimental Protocols: A Guide to Synthesis, Crystallization, and Analysis

The following protocols are based on established methodologies for the synthesis and analysis of substituted benzaldehydes and are readily adaptable for **4-Bromo-2-(diethylamino)benzaldehyde**.

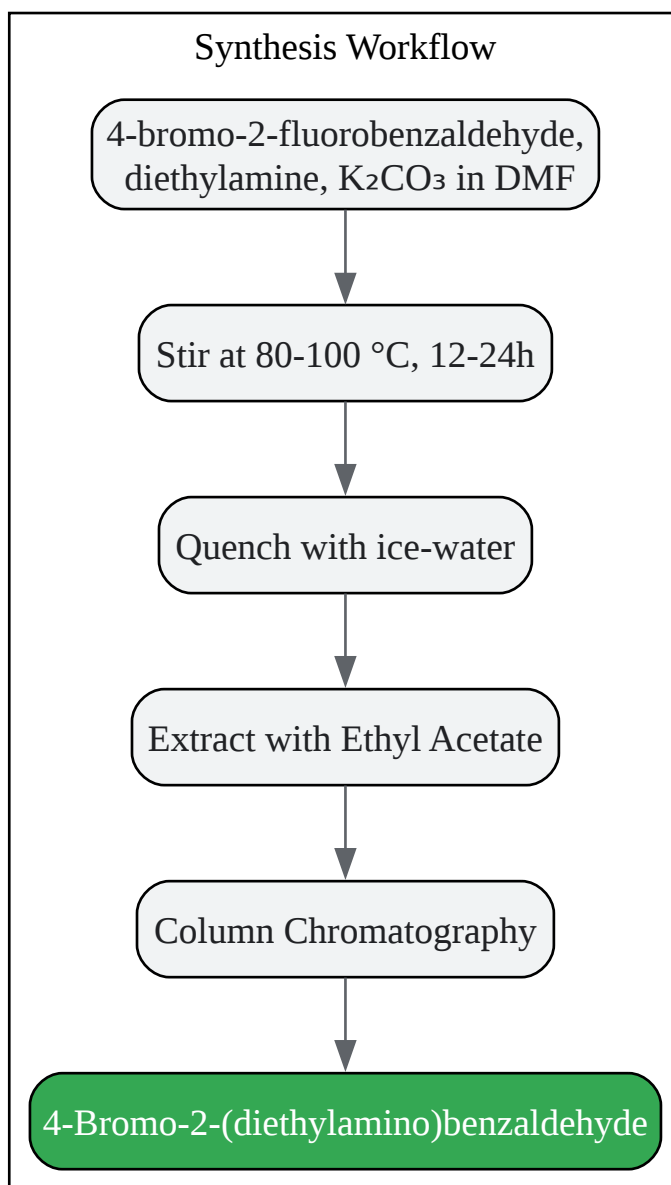
### Synthesis of 4-Bromo-2-(diethylamino)benzaldehyde

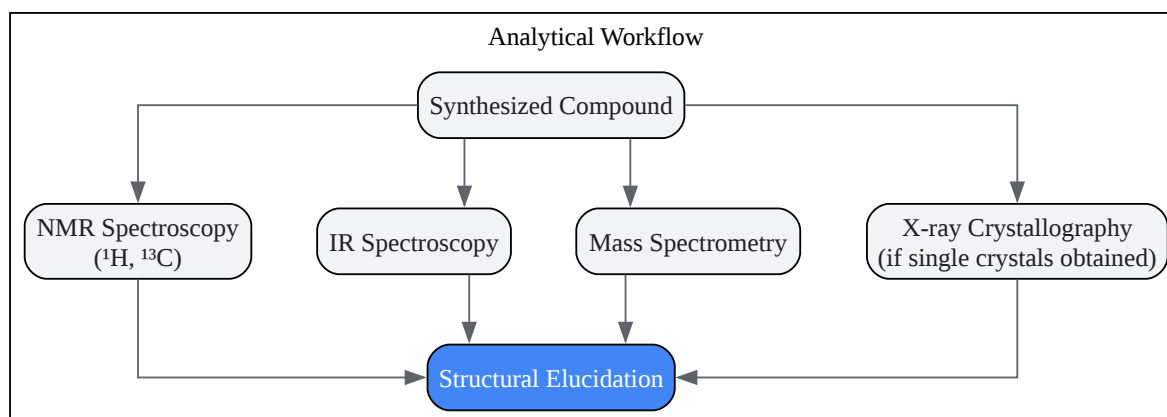
This procedure is adapted from the synthesis of related N,N-dialkylaminobenzaldehydes.<sup>[4]</sup> The rationale behind this approach is the nucleophilic aromatic substitution of a fluorine atom, which is activated by the electron-withdrawing aldehyde group.

#### Step-by-Step Protocol:

- **Reactant Preparation:** In a round-bottom flask, dissolve 1 equivalent of 4-bromo-2-fluorobenzaldehyde in anhydrous N,N-dimethylformamide (DMF).
- **Addition of Amine:** Add 3 equivalents of diethylamine and 2 equivalents of potassium carbonate ( $K_2CO_3$ ) to the solution. The potassium carbonate acts as a base to neutralize the hydrofluoric acid byproduct.
- **Reaction:** Stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.





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## Sources

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- [2. researchgate.net \[researchgate.net\]](#)
- [3. Crystal structure of 4-bromo-N-\(2-hydroxyphenyl\)benzamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Expansion of the 4-\(Diethylamino\)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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